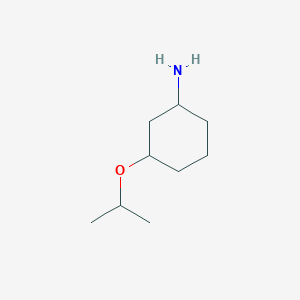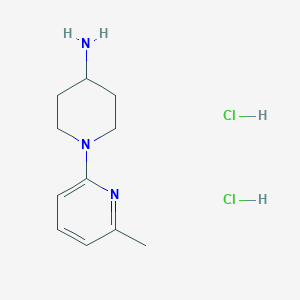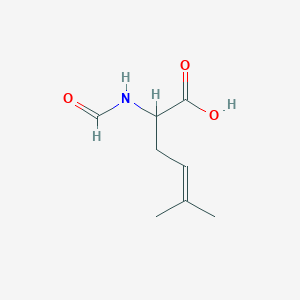
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids. It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of a precursor containing an amino group and an aldehyde group, followed by methylation of the imidazole ring. The reaction typically requires a catalyst such as zinc chloride and is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs a multi-step synthesis process. The initial step involves the formation of the imidazole ring, followed by the introduction of the amino and methyl groups. The process is optimized for large-scale production, ensuring cost-effectiveness and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in enzyme catalysis and protein structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, influencing their activity and function. This interaction can modulate biochemical pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simpler compound that forms the core structure of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid.
Histamine: A biologically active compound derived from histidine, involved in immune responses.
Uniqueness
This compound is unique due to its specific structural features, including the methyl group on the imidazole ring and the amino acid backbone. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1 |
Clé InChI |
HPAKSUMDGSVKOS-YFKPBYRVSA-N |
SMILES isomérique |
CN1C=CN=C1C[C@@H](C(=O)O)N |
SMILES canonique |
CN1C=CN=C1CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)



![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)



![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
